molecular formula C17H18N2O4S2 B2505066 3-(4-ETHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE CAS No. 402947-30-2

3-(4-ETHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2505066
CAS No.: 402947-30-2
M. Wt: 378.46
InChI Key: HCNVTJQQYHZWLS-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-(3-nitrophenyl)-1,3-thiazolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrophenyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate the activity of the target molecules. The thiazolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine
  • 3-(4-Chlorobenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine
  • 3-(4-Bromobenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine

Uniqueness

3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is unique due to the presence of the ethyl group on the benzenesulfonyl moiety, which can influence its chemical reactivity and biological activity. The combination of the ethylbenzenesulfonyl and nitrophenyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-2-13-6-8-16(9-7-13)25(22,23)18-10-11-24-17(18)14-4-3-5-15(12-14)19(20)21/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNVTJQQYHZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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